molecular formula C10H10N2O2 B136340 methyl 3-amino-1H-indole-2-carboxylate CAS No. 142641-33-6

methyl 3-amino-1H-indole-2-carboxylate

Cat. No.: B136340
CAS No.: 142641-33-6
M. Wt: 190.2 g/mol
InChI Key: ZHQZMSFQHYXWBW-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-indole-2-carboxylate is an organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities

Mechanism of Action

Target of Action

Methyl 3-amino-1H-indole-2-carboxylate, like other indole derivatives, is known to interact with multiple receptors in the body . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been shown to inhibit the strand transfer of HIV-1 integrase . This suggests that this compound may also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Indole derivatives are known to have various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A . This suggests that this compound may also have similar effects on a molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Another method involves the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-amino-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-1H-indole-2-carboxylate: Known for its versatility in synthetic chemistry and potential biological activities.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity against influenza A.

    5-fluoro-3-phenyl-1H-indole-2-carboxylate derivatives: Known for their antiviral properties against a broad range of viruses.

Uniqueness

This compound is unique due to its specific substitution pattern, which allows for a wide range of chemical modifications and applications. Its versatility in synthetic chemistry and potential for biological activity make it a valuable compound in various fields of research.

Properties

IUPAC Name

methyl 3-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQZMSFQHYXWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406465
Record name methyl 3-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142641-33-6
Record name methyl 3-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-aminoindole-2-carboxylate [Prepared according to P. Unangst. J. Het. Chem., 1983, 20, 495] (5.0 g) in methanol (50 ml) was added sodium methoxide (6.5 g). The resulting mixture was stirred for 4 hours and then quenched with saturated ammonium chloride solution. The resulting mixture was extracted with dichloromethane, dried (MgSO4) and evaporated to give a gum which was purified by column chromatography using iso-hexane:ethyl acetate (1:4) as eluent to give the desired product (1.95 g, 42%); NMR d (CD3SOCD3), 3.8 (s, 3H), 5.7 (s, 2H), 6.8-6.9 (m, 1H), 7.2 (m, 2H), 7.7 (d, 1H); M/z (+) 191.1 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of methyl 3-amino-1H-indole-2-carboxylate discussed in the research?

A1: Both research papers [, ] focus on utilizing this compound as a starting material to synthesize a range of 5H-pyrimido[5,4-b]indole derivatives. These derivatives are interesting due to their potential biological activities, which could lead to new pharmaceutical applications.

Q2: Are there any details about the synthetic procedures or reaction mechanisms involved?

A2: Unfortunately, while both papers [, ] state the use of this compound in synthesizing 5H-pyrimido[5,4-b]indole derivatives, they do not provide specific details about the synthetic procedures, reaction conditions, or the mechanisms involved. Further research in related publications might offer more insights into these aspects.

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